Diatretyne I

Description

Contextualization of Diatretyne I as a Polyacetylene Metabolite

Polyacetylenes are a diverse group of secondary metabolites derived from fatty acid precursors. scilit.com They are found in various organisms, including plants, fungi, and marine invertebrates. scilit.com The defining structural feature of polyacetylenes is the presence of one or more acetylenic (C≡C) functional groups in their carbon chains. This high degree of unsaturation makes them chemically reactive and contributes to their wide range of biological properties.

Fungi, in particular, are a rich source of unique polyacetylenic compounds. scilit.com These fungal metabolites can vary greatly in their chemical structures, incorporating other functional groups such as hydroxyls, carbonyls, and nitriles. This compound, a nitrile-containing polyacetylene, exemplifies this structural diversity.

Historical Perspectives on the Discovery and Initial Characterization of this compound

The initial discovery and characterization of this compound are credited to the work of Marjorie Anchel and her collaborators in the 1950s. Their investigations into the metabolic products of the fungus Clitocybe diatreta led to the isolation of a family of polyacetylenic compounds, which they named diatretynes. scilit.comnih.gov

In a 1958 publication, Anchel described the isolation of "Diatretyne amide" and "Diatretyne nitrile" from the culture broth of Clitocybe diatreta. scilit.comnih.gov "Diatretyne amide" is what is now recognized as this compound. The initial characterization of these compounds involved classical methods of natural product chemistry, including elemental analysis, ultraviolet (UV) spectroscopy, and chemical degradation studies. acs.org

The presence of the nitrile group in what was later named Diatretyne II (diatretyne nitrile) was a significant finding, as nitrile-containing natural products were relatively rare at the time. scilit.com The structural elucidation of these closely related compounds, including this compound, was a challenging task due to their instability. drugfuture.com Further studies by the same research group led to the characterization of another related compound, Diatretyne 3, a polyacetylenic acid. nih.govnih.gov

The pioneering work of Anchel laid the groundwork for future research into the chemistry and biological activity of this class of fungal polyacetylenes. The initial reports highlighted the antibiotic properties of these compounds, stimulating further interest in their potential applications. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

544-04-7 |

|---|---|

Molecular Formula |

C8H5NO3 |

Molecular Weight |

163.13 g/mol |

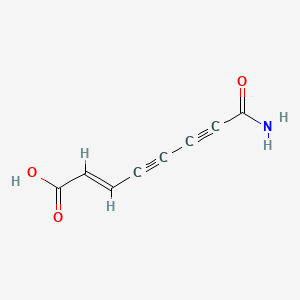

IUPAC Name |

(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |

InChI |

InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |

InChI Key |

OCJRAKXVNGISKJ-GQCTYLIASA-N |

Isomeric SMILES |

C(=C/C(=O)O)\C#CC#CC(=O)N |

Canonical SMILES |

C(=CC(=O)O)C#CC#CC(=O)N |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Diatretyne I

Fungal Biogenesis of Diatretyne I and Related Polyacetylenes

The production of linear polyacetylenes is a known characteristic of Basidiomycete fungi. nih.gov The biosynthetic routes leading to these compounds are a subject of ongoing research, with the crepenynate (B1232503) pathway being a key route.

The crepenynate pathway is a fundamental route for the formation of acetylenic natural products in both plants and fungi. nih.gov This pathway commences with fatty acids, which are enzymatically converted into a series of intermediates. A pivotal step in this pathway is the conversion of linoleic acid to crepenynic acid, a reaction catalyzed by a Δ12-acetylenase. researchgate.net Crepenynic acid then serves as a precursor for a diverse array of polyacetylenic compounds through further desaturation, hydroxylation, and chain-shortening reactions. nih.gov

Several species of Basidiomycete fungi have been identified as producers of diatretynes and related polyacetylenic metabolites. These fungi utilize the crepenynate pathway to synthesize a variety of acetylenic compounds, some of which exhibit notable biological activities.

Clitocybe diatreta, a species of fungus found in needle beds under conifers across North America and Europe, is a significant producer of diatretynes. nih.govburkeherbarium.org Research has led to the isolation of Diatretyne amide and Diatretyne nitrile from its metabolic products. nih.gov Furthermore, studies have identified Diatretyne 3, characterized as trans-10-hydroxy-dec-2-en-4, 6, 8-trynoic acid, as another metabolic product of this fungus. nih.govnih.gov

The fungus Lepista diemii has been shown to produce several polyacetylenic compounds, including Diatretyne 2, an acetylenic cyano-acid. rsc.orgrsc.org Biosynthetic experiments with this species have demonstrated the involvement of the crepenynate pathway in the formation of Diatretyne 2. rsc.org The carbon skeleton of this diatretyne is derived from C(9)–C(16) of crepenynate, with ω-oxidation occurring at either the C18 or C10 stage. rsc.org

While specific research directly linking Leucopaxillus cerealis var. piceina to this compound is not extensively detailed in the provided context, the production of nitrile-containing polyacetylenes is a known characteristic of related fungi. For instance, Diatretyne nitrile has been isolated from Clitocybe diatreta. nih.gov The formation of the nitrile group is a key step in the biosynthesis of these compounds.

The biosynthesis of fungal polyacetylenes from fatty acid precursors involves a series of enzymatic transformations. While the complete enzymatic cascade for this compound is not fully elucidated, key steps and intermediates have been proposed based on studies of related pathways. nih.gov

The initial steps involve desaturase enzymes that introduce double and triple bonds into the fatty acid chain. A key enzyme, Δ12-acetylenase, converts linoleic acid to crepenynic acid. researchgate.net Subsequent modifications, such as further desaturations, hydroxylations, and chain shortening, are carried out by other specialized enzymes. These modifications lead to the formation of a variety of polyacetylenic structures. nih.gov

Table 1: Key Fungal Species and their Diatretyne Products

| Fungal Species | Diatretyne Compound(s) |

| Clitocybe diatreta | Diatretyne amide, Diatretyne nitrile, Diatretyne 3 nih.govnih.govnih.gov |

| Lepista diemii | Diatretyne 2 rsc.orgrsc.org |

Table 2: Proposed Precursors and Intermediates in Diatretyne Biosynthesis

| Compound | Role in Biosynthesis |

| Oleic Acid | Initial fatty acid precursor nih.gov |

| Linoleic Acid | Precursor to crepenynic acid researchgate.net |

| Crepenynic Acid | Key intermediate in the crepenynate pathway nih.govrsc.org |

Enzymatic Steps and Proposed Intermediates in Fungal Polyacetylene Biosynthesis

Fatty Acid Precursors and Acetylenation Processes

The biosynthesis of falcarin-type polyacetylenes, a class to which this compound is related, originates from common unsaturated fatty acids. researchgate.netunr.edu The primary precursor is typically oleic acid (a C18 fatty acid), and in some cases, linoleic acid. researchgate.net The initial steps of the pathway are catalyzed by specialized enzymes known as Fatty Acid Desaturase 2 (FAD2) enzymes. These enzymes are crucial for introducing double and triple bonds into the fatty acid chain. researchgate.net

The formation of the characteristic triple bonds (acetylenic bonds) is believed to occur through a dehydrogenation or desaturation mechanism, converting existing double bonds into triple bonds. nih.gov This process involves the removal of hydrogen atoms from an olefinic precursor. Radiochemical tracer studies have confirmed that long-chain fatty acids are essential for the initial stages of polyacetylene biosynthesis. nih.gov The FAD2 enzymes exhibit significant functional plasticity, enabling them to perform not only standard desaturation but also the specialized acetylenation reactions required to form polyacetylene precursors. oup.com

Key Enzymes in Early Polyacetylene Biosynthesis

| Enzyme Family | Function | Precursor(s) | Product(s) |

|---|---|---|---|

| Fatty Acid Desaturase 2 (FAD2) | Introduces double bonds (desaturation) and triple bonds (acetylenation) into the fatty acid chain. researchgate.net | Oleic acid, Linoleic acid | Acetylenic fatty acid precursors |

| Cytochrome P450 (CYP450) enzymes | Catalyze various oxidative reactions, including hydroxylation and epoxidation. nih.gov | Fatty acid precursors | Functionalized polyacetylene intermediates |

Role of ω-oxidation in Biosynthetic Diversification

Omega (ω)-oxidation is a critical metabolic process that contributes to the structural diversification of polyacetylenes. nih.gov This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid chain. wikipedia.org In vertebrates, the enzymes for ω-oxidation are located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org In the context of polyacetylene biosynthesis, ω-oxidation is catalyzed by cytochrome P450 (CYP450) enzymes, which introduce a hydroxyl group onto the terminal carbon. nih.govfrontiersin.org

This initial hydroxylation can be followed by further oxidation steps, first to an aldehyde and then to a carboxylic acid, creating a dicarboxylic acid. wikipedia.org These modifications at the terminus of the polyacetylene backbone generate a variety of ω-oxidized metabolites. nih.gov This functionalization is often necessary for the biological activities of the resulting compounds and significantly expands the range of polyacetylene structures that can be produced from a common precursor. nih.govresearchgate.net The introduction of polar functional groups via ω-oxidation can alter the solubility, reactivity, and biological targets of the polyacetylene molecules.

Cyanogenic Glycosides as Precursors for Nitrile Formation

The formation of the nitrile (-C≡N) group in natural products is a fascinating biochemical process. rsc.org In plants, the biosynthesis of cyanogenic glycosides and nitrile glucosides provides a well-established model for nitrile formation from amino acids. nih.gov This pathway begins with the conversion of an amino acid (e.g., valine, isoleucine) to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.gov The aldoxime is then converted into a nitrile, which can be further processed into a cyanohydrin and subsequently glycosylated to form a cyanogenic glycoside. nih.govresearchgate.net

While this compound itself is not a cyanogenic glycoside, the established pathway for nitrile biosynthesis via aldoxime intermediates is the likely mechanism for the formation of its nitrile functional group. The nitrogen atom in the nitrile group is derived from the precursor amino acid. nih.gov This suggests that a side pathway branching from the main polyacetylene biosynthesis integrates a nitrogen-containing precursor, likely an amino acid, which is processed through an aldoxime intermediate to generate the terminal nitrile group of this compound.

Comparative Biosynthetic Analyses with Other Natural Polyacetylenes

The biosynthetic pathway leading to this compound shares fundamental steps with those of other natural polyacetylenes, particularly those found in the Apiaceae and Araliaceae plant families. nih.govaau.dk Most of these compounds are derived from C18 unsaturated fatty acids, which undergo a series of desaturations, acetylenations, and chain-length modifications. aau.dkoup.com

A comparison with well-studied C17 polyacetylenes like falcarinol (B191228) and oenanthotoxin highlights these common principles. The biosynthesis of falcarinol-type polyacetylenes begins with the dehydrogenation of oleic acid to create a C18 acetylenic intermediate. aau.dk This is followed by β-oxidation to shorten the chain to a C17 intermediate, which is then further modified (e.g., by oxidation) to yield various falcarinol-type compounds. aau.dk

Similarly, neurotoxic C17 polyacetylenes such as oenanthotoxin and cicutoxin (B1197497) are also believed to originate from C18 fatty acid precursors. researchgate.netnih.gov Their biosynthesis involves the characteristic acetylenation steps, followed by chain shortening and specific hydroxylation and dehydrogenation reactions that define their final structures and toxicity. nih.govnih.gov

This compound represents a variation on this theme. While it originates from the same fatty acid precursor pool, its pathway involves more significant chain shortening to produce its C10 backbone. Furthermore, its biosynthesis incorporates the unique nitrile formation step, a feature not present in falcarinol or oenanthotoxin. This comparative analysis demonstrates how a conserved set of initial enzymatic tools (desaturases, acetylenases) can be combined with divergent, pathway-specific modifying enzymes (e.g., those for chain shortening, ω-oxidation, and nitrile synthesis) to generate a vast diversity of natural polyacetylenes.

Comparative Overview of Polyacetylene Biosynthesis

| Feature | This compound | Falcarinol | Oenanthotoxin |

|---|---|---|---|

| Carbon Chain Length | C10 | C17 | C17 |

| Primary Precursor | Oleic Acid (C18) (inferred) | Oleic Acid (C18) aau.dk | Oleic Acid (C18) (inferred) |

| Key Initial Steps | Desaturation & Acetylenation nih.gov | Desaturation & Acetylenation aau.dk | Desaturation & Acetylenation nih.gov |

| Chain Modification | Significant shortening (β-oxidation) | Shortening from C18 to C17 aau.dk | Shortening from C18 to C17 |

| Key Functional Groups | Nitrile (-C≡N), Hydroxyl (-OH) | Two Hydroxyl groups (-OH) | Two Hydroxyl groups (-OH) |

| Unique Biosynthetic Step | Nitrile formation via aldoxime intermediate (inferred) nih.gov | Hydroxylation | Specific hydroxylation and triene formation researchgate.net |

Chemical Synthesis and Synthetic Analogues of Diatretyne I

Total Synthesis Methodologies for Diatretyne I

The total synthesis of this compound, a C8 carbamoyl (B1232498) acid, presents unique challenges due to its polyacetylenic nature and the presence of a carbamoyl group. rsc.org

Early synthetic strategies and subsequent advancements have been pivotal in the successful construction of the this compound framework. A key transformation in many synthetic routes is the creation of the conjugated polyyne system. Cross-coupling reactions, which form carbon-carbon bonds with the aid of a metal catalyst, have become an indispensable tool in this regard. sigmaaldrich.com Seminal work in the 1970s using iron salts for the cross-coupling of alkenyl halides with Grignard reagents laid the groundwork for more advanced methods. nih.gov Over time, palladium-catalyzed cross-coupling reactions have become the preferred method due to their high activity and functional group tolerance. nih.gov

The power of these reactions lies in their ability to efficiently connect different molecular fragments. nih.gov For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, and the Negishi reaction, utilizing an organozinc nucleophile, are prominent examples of cross-coupling strategies. nih.gov These methods offer a high degree of control and are instrumental in constructing complex molecules from simpler, readily available starting materials. sigmaaldrich.com The development of these reactions has not only enabled the synthesis of natural products like this compound but has also inspired the design of novel molecules. nih.gov

In the broader context of synthesizing related polyacetylenes, stereochemical control is a significant challenge. For example, in the synthesis of other complex natural products, the stereospecificity of cross-coupling reactions is paramount for controlling the three-dimensional architecture of the final molecule. nih.gov Researchers have developed methods for the stereospecific cross-coupling of nitrogen-containing stereocenters, which could be conceptually applied to the synthesis of complex this compound analogues. nih.gov Such methods often rely on the careful selection of ligands and reaction conditions to ensure that the stereochemical information from the starting materials is faithfully transferred to the product. nih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the desire to understand structure-activity relationships and to develop compounds with improved properties. By systematically modifying the structure of this compound, researchers can probe the importance of different functional groups for its biological activity.

Diatretyne nitrile and diatretyne amide are closely related to this compound and are often found alongside it in nature. archive.org The synthesis of these compounds has been a key focus of research. Diatretyne nitrile is a particularly important target as it is a precursor to both diatretyne amide and Diatretyne 3 in some organisms. archive.org

The synthesis of diatretyne nitrile often involves the introduction of a cyano group into a suitable precursor. This can be a challenging transformation, and various methods have been explored to achieve it efficiently. rsc.org Once synthesized, diatretyne nitrile can be converted to diatretyne amide through hydrolysis. This transformation can be achieved under acidic conditions. archive.org The interconversion of these compounds highlights the close biosynthetic relationship between the diatretynes.

| Compound | Precursor | Key Transformation |

| Diatretyne Amide | Diatretyne Nitrile | Hydrolysis |

| Diatretyne 3 | Diatretyne Amide | Reduction |

This table summarizes the synthetic relationship between Diatretyne Nitrile, Diatretyne Amide, and Diatretyne 3.

Diatretyne 2, a C8 cyano-acid, and Diatretyne 3, a C10 hydroxy-acid, are other important members of the diatretyne family of compounds. rsc.org Their synthesis has been pursued to confirm their structures and to provide material for biological testing.

The synthesis of Diatretyne 2 often involves the use of Wittig-type reactions to construct the carbon skeleton and introduce the required double bond geometry. rsc.org For example, a labeled version of Diatretyne 2 was synthesized using a phosphorane reagent to introduce a labeled carbon atom. rsc.org

Diatretyne 3, being a C10 compound, requires the construction of a longer carbon chain. Synthetic approaches to Diatretyne 3 have also utilized cross-coupling reactions to assemble the polyyne core. The Cadiot-Chodkiewicz coupling, a palladium-catalyzed reaction, has been employed for the synthesis of the diyne moiety present in related polyacetylenes. researchgate.net The stereoselective construction of conjugated diene systems, another common feature in polyacetylenes, has been achieved through methods like ring-closing metathesis followed by base-induced elimination. researchgate.net

The study of these synthetic routes provides valuable insights into the chemical reactivity of polyacetylenes and enables the preparation of a diverse range of diatretyne analogues for further investigation.

Advanced Structural Elucidation and Spectroscopic Characterization of Diatretyne I

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of natural products. While detailed, published NMR spectral data for Diatretyne I are not as extensively reported as for its nitrile analogue, Diatretyne II, its structure allows for the prediction of characteristic signals in both ¹H and ¹³C NMR spectra.

The structure of this compound (H₂N-CO-(C≡C)₂-CH=CH-COOH) was confirmed through chemical synthesis and comparison with the natural product. annualreviews.org Based on this confirmed structure and data from analogous compounds, a predictive analysis of its NMR spectra can be made. rsc.org

¹H NMR Spectroscopy : The proton spectrum is expected to be relatively simple. The most distinct signals would be from the two olefinic protons of the trans-double bond, which would appear as doublets with a large coupling constant (J), typically around 16 Hz. The protons of the primary amide group (-CONH₂) would likely appear as a broad singlet, and the acidic proton of the carboxylic acid would also be a broad singlet, with chemical shifts that are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon spectrum would provide key information for confirming the carbon skeleton. Eight distinct signals would be expected: one for the carboxylic carbon, one for the amide carbonyl carbon, four for the sp-hybridized acetylenic carbons, and two for the sp²-hybridized olefinic carbons. The chemical shifts of the acetylenic carbons are particularly characteristic, appearing in the range of 60-90 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on the known structure and comparison with related compounds like Diatretyne II.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| -COOH | Variable (broad s) | ~166 | Carboxylic acid |

| -CH= | ~6.8 (d, J ≈ 16 Hz) | ~140 | Olefinic CH |

| =CH- | ~6.6 (d, J ≈ 16 Hz) | ~121 | Olefinic CH |

| -C≡ | --- | ~78 | Acetylenic C |

| ≡C- | --- | ~77 | Acetylenic C |

| -C≡ | --- | ~66 | Acetylenic C |

| ≡C- | --- | ~57 | Acetylenic C |

| -CONH₂ | Variable (broad s) | ~154 | Amide carbonyl |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is the method of choice for establishing its molecular formula.

The molecular formula for this compound is C₈H₅NO₃, corresponding to a monoisotopic mass of approximately 163.027 g/mol . HR-ESIMS analysis would confirm this exact mass, distinguishing it from other compounds. db-thueringen.de Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns useful for confirming the connectivity of the functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₈H₅NO₃ | --- |

| Monoisotopic Mass | 163.0270 | HRMS |

| [M-H]⁻ | 162.0197 | ESI-Negative Mode |

| [M+H]⁺ | 164.0342 | ESI-Positive Mode |

| Plausible Key Fragments | Mass Loss | Notes |

| [M-NH₃] | 17.0265 | Loss of ammonia (B1221849) from amide |

| [M-H₂O] | 18.0106 | Loss of water |

| [M-CO] | 27.9949 | Loss of carbon monoxide |

| [M-CONH₂] | 44.0216 | Loss of the primary amide group |

| [M-COOH] | 45.0029 | Loss of the carboxyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification and Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and conjugated systems. The extensive conjugated ene-diyne system in this compound makes it a strong chromophore, readily analyzed by UV-Vis spectroscopy. This technique was used in early studies for the quantitative determination of this compound. archive.org

Table 3: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Reference |

| Ethyl Alcohol | 260, 275 | archive.org |

Chromatographic Methods in Isolation and Purification for Structural Analysis

The isolation of pure this compound from fungal cultures is a critical prerequisite for its structural elucidation and characterization. Since this compound is typically produced as part of a mixture of related polyacetylenes, a multi-step chromatographic purification strategy is essential. rsc.orgdb-thueringen.de

The general isolation process begins with a solvent extraction of the fungal culture medium, commonly using ethyl acetate. archive.org This crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques to separate the components based on their polarity, size, and affinity for the stationary phase.

Commonly employed methods include:

Thin-Layer Chromatography (TLC): Used for rapid analysis of the extract composition and for optimizing solvent systems for column chromatography.

Column Chromatography (CC): The primary method for the initial separation of the crude extract. Normal-phase columns with silica (B1680970) gel are often used, with a gradient of solvents (e.g., chloroform/methanol) to elute compounds of increasing polarity. db-thueringen.de

Size-Exclusion Chromatography: Columns packed with materials like Sephadex LH-20 are used to separate compounds based on their molecular size. This is effective for removing pigments and other larger molecules. db-thueringen.de

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the final step to achieve high purity. Reversed-phase columns (e.g., C18) with a water/acetonitrile gradient are typically used to resolve the closely related diatretyne analogues from one another. db-thueringen.deoup.com

Table 4: Summary of Chromatographic Methods for Diatretyne Isolation

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Solvent Extraction | --- | Ethyl Acetate | Initial extraction from culture medium archive.org |

| Column Chromatography | Silica Gel | Chloroform/Methanol gradient | Primary separation based on polarity db-thueringen.de |

| Size-Exclusion CC | Sephadex LH-20 | Methanol | Separation based on size db-thueringen.de |

| Prep. HPLC | Reversed-Phase (C18) | Water/Acetonitrile gradient | Final purification to high purity db-thueringen.deoup.com |

Biological Activities and Molecular Mechanisms of Diatretyne I and Its Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial profile of Diatretyne I has been touched upon in a few studies, primarily focusing on its general antibiotic characteristics.

Comprehensive studies detailing the antifungal activity of this compound against a broad spectrum of fungal pathogens are scarce.

There is currently no specific, publicly available research data detailing the inhibitory effects of this compound on the plant pathogens Phytophthora cinnamomi, Pythium sp., or Rhizoctonia sp. While polyacetylenes as a class of compounds are known to possess antifungal properties, the specific efficacy of this compound against these particular oomycetes and fungi has not been reported in the reviewed literature.

The cellular and molecular targets of this compound's antifungal action have not been elucidated in the available scientific literature. The mechanism by which it may inhibit fungal growth, whether through cell wall disruption, membrane permeabilization, or inhibition of essential enzymes, remains an area for future research.

Initial research has provided some insight into the antibacterial properties of this compound, suggesting a targeted rather than broad-spectrum activity.

Existing information suggests that this compound exhibits weak activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria has not been substantially documented, indicating a potentially narrow spectrum of antibacterial action.

| Bacterial Type | Reported Efficacy of this compound |

| Gram-Positive Bacteria | Weak activity reported. |

| Gram-Negative Bacteria | No significant activity reported. |

Some sources have described the antibacterial action of this compound on Gram-positive bacteria as bacteriostatic. This indicates that the compound may inhibit the growth and reproduction of these bacteria rather than killing them outright. However, definitive studies that compare the minimal inhibitory concentration (MIC) with the minimal bactericidal concentration (MBC) are not available to conclusively differentiate between bacteriostatic and bactericidal effects.

| Effect | Evidence for this compound |

| Bacteriostatic | Described as having a bacteriostatic action on Gram-positive bacteria. |

| Bactericidal | No conclusive evidence available. |

Antibacterial Activity and Spectrum of Inhibition

Mycorrhizal Interactions and Host Plant Defense Mechanisms

The production of diatretyne compounds by ectomycorrhizal fungi is a key mechanism for conferring resistance to host plants against pathogenic root infections. The ectomycorrhizal fungus Leucopaxillus cerealis var. piceina, a known symbiont of pine trees, produces the potent antibiotic Diatretyne Nitrile. This compound functions as a protective chemical barrier against soil-borne pathogens, most notably the root rot fungus Phytophthora cinnamomi.

Research has demonstrated the significant in vitro efficacy of Diatretyne Nitrile against P. cinnamomi. Its biological activity is concentration-dependent, exhibiting both fungistatic and lethal effects.

Inhibition of Zoospores: Minimum inhibition (20%) of zoospore germination occurs at concentrations as low as 50-70 parts per billion (ppb), with complete (100%) inhibition at 2 parts per million (ppm) nih.gov. At intermediate concentrations, the effect is fungistatic, meaning zoospores can germinate if the compound is removed nih.gov. However, at higher concentrations, the effect becomes lethal nih.gov.

Inhibition of Mycelial Growth: The growth of mycelial discs from P. cinnamomi is also sensitive, with initial inhibition detected at 0.5 ppm and complete inhibition at 9 ppm nih.gov.

This antibiotic activity is not limited to fungi; Diatretyne Nitrile also inhibits soil bacteria at concentrations between 0.5 and 2.5 ppm nih.gov. The production of this powerful antimicrobial agent by L. cerealis var. piceina directly in the vicinity of the host plant's roots provides a clear defensive advantage, preventing the establishment and proliferation of pathogenic organisms.

The rhizosphere—the narrow region of soil directly influenced by root secretions—is a hotspot of microbial activity researchgate.net. The introduction of potent antibiotics like this compound into this environment can significantly shape the composition and dynamics of the local microbial communities. While comprehensive studies on the full ecological impact of this compound are ongoing, its known antimicrobial properties allow for clear inferences.

By actively secreting Diatretyne Nitrile, a symbiotic fungus can create a selective pressure in its immediate environment. The compound's demonstrated ability to inhibit various soil bacteria suggests that it can reduce the populations of susceptible microorganisms in the rhizosphere nih.govnih.gov. This process, known as rhizosphere engineering, can lead to several advantageous outcomes for the fungus and its host plant:

Reduced Competition: By suppressing the growth of competing microbes, the mycorrhizal fungus can secure more resources for itself and its host.

Pathogen Suppression: The inhibition of pathogenic fungi and bacteria creates a protective zone around the roots, reducing the incidence of disease researchgate.net.

Shifts in Community Structure: The selective removal of sensitive species alters the microbial diversity and structure, potentially favoring organisms that are either resistant to the antibiotic or beneficial to the plant-fungus symbiosis nih.govfrontiersin.org.

Therefore, the secretion of this compound is a powerful tool that allows the mycorrhizal fungus to actively manage its microbial neighborhood, fostering an environment that is more conducive to the health and survival of its host plant.

The biosynthesis of secondary metabolites in fungi is a highly regulated process, often influenced by the fungus's growth stage and environmental conditions unl.ptmdpi.com. The production of diatretynes by Leucopaxillus cerealis var. piceina is a prime example of this temporal regulation. Maximum production of the highly active Diatretyne Nitrile occurs during the phases of rapid fungal growth and the onset of autolysis (self-digestion) nih.gov.

Interestingly, as the fungal culture ages and enters a more advanced state of autolysis, a metabolic shift occurs. The fungus begins to chemically reduce the Diatretyne Nitrile, converting it into Diatretyne Amide and another compound known as Diatretyne 3 nih.gov. This transformation is significant because it alters the biological activity of the secreted compounds. While Diatretyne Nitrile is both antifungal and antibacterial, the resulting Diatretyne Amide and Diatretyne 3 are only antibacterial nih.govnih.gov.

This regulated conversion suggests a sophisticated metabolic strategy. The fungus may prioritize the production of the potent antifungal agent during its most active growth phase when defense against fungal competitors or pathogens is most critical. Later, it may shift to producing compounds with purely antibacterial properties, reflecting a change in the primary competitive threats or a different functional role for these metabolites in the aging colony. This demonstrates that symbiotic fungi can dynamically control their secondary metabolite profile over time.

Ecological and Environmental Significance of Diatretyne I

Role in Fungal Chemical Ecology and Interspecies Interactions

The production of secondary metabolites is a crucial strategy for fungi, enabling them to communicate, compete, and defend themselves in diverse ecological niches. nih.govrsc.org Polyacetylenes, including diatretynes, are a class of such metabolites that are particularly important due to their potent biological activities. researchgate.netdoaj.orgresearchgate.net

Fungi have evolved sophisticated chemical defense mechanisms to protect against competitors and antagonists. rsc.orgdokumen.pub The biosynthesis of antibiotic compounds is a primary defensive strategy, and diatretynes are notable examples of such fungal weapons. ontosight.ainih.gov Fungi produce these compounds as a form of chemical defense against other organisms competing for the same resources. dokumen.pub

Research has shown that certain fungi produce diatretyne compounds specifically for their antifungal and antibacterial properties. archive.orgresearchgate.net For instance, the ectomycorrhizal fungus Leucopaxillus cerealis var. piceina produces Diatretyne nitrile, a potent antibiotic that exhibits both antifungal and antibacterial activity. archive.org This production is a key component of the fungus's defensive arsenal, allowing it to ward off pathogenic threats. dokumen.pubarchive.org The synthesis of such compounds represents a constitutive chemical defense, meaning the compound is always present to provide a baseline level of protection. rsc.org

| Fungus | Compound Produced | Ecological Context |

| Clitocybe diatreta | Diatretyne I, Diatretyne II, Diatretyne III | Ectomycorrhizal associate, soil saprotroph. archive.orgbocsci.comnih.gov |

| Leucopaxillus cerealis var. piceina | Diatretyne nitrile, Diatretyne amide, Diatretyne 3 | Ectomycorrhizal fungus forming symbiotic relationships with trees like pine. archive.orgresearchgate.net |

| Clitocybe rivulosa | One or more Diatretyne compounds | Probable ectotrophic mycorrhizal associate. archive.org |

| Clitocybe odora | One or more Diatretyne compounds | Probable ectotrophic mycorrhizal associate. archive.org |

| Lepista nuda | One or more Diatretyne compounds | Probable ectotrophic mycorrhizal associate. archive.org |

This table summarizes fungi identified as producers of diatretyne compounds and their role in the environment.

Microbial communities are characterized by intense competition for space and nutrients. nih.govnazarethcastellanos.comnih.gov The production and secretion of antibiotic compounds like diatretynes is a powerful strategy for fungi to gain a competitive advantage. archive.org This form of interaction, known as amensalism, involves one organism harming another without being affected itself. nazarethcastellanos.com

The diatretyne family of compounds demonstrates varied antimicrobial actions that influence the composition of microbial communities. Diatretyne nitrile, produced by L. cerealis var. piceina, is not only antifungal but also inhibits soil bacteria. archive.org During its degradation, it is reduced to Diatretyne amide and subsequently to Diatretyne 3, both of which retain antibacterial properties but lose their antifungal effect. archive.org This selective pressure can shape the bacterial and fungal populations in the immediate vicinity of the producing fungus. archive.orgingentaconnect.com In dual-culture experiments, different fungal species often exhibit antagonistic interactions, releasing metabolites that inhibit the growth of their competitors. bibliotekanauki.pl This chemical warfare is fundamental to establishing and maintaining territory within a complex microbial ecosystem. nih.gov

| Compound | Biological Activity | Target Organisms |

| This compound (Diatretyne amide) | Antibacterial, Antifungal, Antiproliferative, Cytotoxic. ontosight.aiarchive.orgdb-thueringen.de | Gram-positive and gram-negative bacteria, various fungi. archive.orgbocsci.comdb-thueringen.de |

| Diatretyne nitrile | Antifungal, Antibacterial. archive.orgresearchgate.net | Pathogenic fungi (Phytophthora cinnamomi, Pythium), soil bacteria. dokumen.pubarchive.orgresearchgate.net |

| Diatretyne 3 | Weakly antibacterial. archive.org | Bacteria. archive.org |

This table outlines the known biological activities of different diatretyne compounds.

Contribution to Plant Health and Ecosystem Functionality

The influence of this compound and its analogs extends beyond fungal-fungal or fungal-bacterial interactions, playing a crucial role in the health of plants and the functioning of the wider ecosystem, particularly through symbiotic relationships.

Mycorrhizal fungi form mutually beneficial relationships with the roots of most terrestrial plants, enhancing nutrient uptake and protecting against pathogens. mdpi.comnih.govresearchgate.net The production of antibiotics is a key mechanism by which these fungi protect their plant partners. researchgate.netapsnet.org

Ectomycorrhizal fungi, such as Leucopaxillus cerealis var. piceina, produce diatretyne antibiotics directly in the vicinity of the plant's roots. archive.orgresearchgate.net Studies suggest that the presence of Diatretyne nitrile in the root zone significantly enhances the resistance of pine roots to infection by pathogenic fungi like Phytophthora cinnamomi. archive.orgapsnet.org These compounds can inhibit or kill a range of damaging root pathogens, including species of Phytophthora, Pythium, and Rhizoctonia. researchgate.netresearchgate.net Beyond direct antibiosis, the symbiotic fungus can also form a protective physical sheath, or mantle, around the roots and stimulate the host plant to produce its own defensive compounds, such as phenols and terpenes. researchgate.netresearchgate.net This multifaceted defensive strategy, powered in part by diatretynes, is a cornerstone of the protective benefits conferred by mycorrhizal symbiosis.

The release of potent antibiotics like diatretynes into the soil has a profound impact on the local microbial community and associated nutrient cycles. archive.orgingentaconnect.com The soil microbiome is a critical driver of ecological processes such as organic matter decomposition and nutrient turnover. nih.govmdpi.com

By selectively inhibiting the growth of certain bacteria and fungi, diatretyne-producing mycorrhizae actively structure the soil microbiota. ingentaconnect.comscribd.com For example, L. cerealis var. piceina was found to be strongly bacteriostatic, altering the bacterial composition in its immediate environment. ingentaconnect.com This manipulation of the microbial community can suppress pathogenic organisms and favor beneficial ones. mdpi.com Furthermore, mycorrhizal fungi influence nutrient dynamics by transforming carbohydrates from root exudates into forms like trehalose (B1683222) and mannitol, which are less available to competing microbes, including pathogens that require simple sugars for germination. researchgate.net This alteration of nutrient availability, combined with the production of antibiotics, contributes to a healthier soil environment that is more conducive to plant growth. researchgate.netfao.org

Occurrence in Mycorrhizospheres and its Ecological Implications

Diatretynes are notably produced by ectomycorrhizal fungi found in association with trees. archive.orgresearchgate.net The primary site of this activity is the mycorrhizosphere—the unique soil environment directly influenced by the mycorrhizal root system. researchgate.netscribd.com This zone is a hotbed of intense chemical and biological interactions among the plant, the symbiotic fungus, and a diverse community of other soil microorganisms. researchgate.netufz.de

The production and release of diatretynes into the mycorrhizosphere is a key ecological function. It establishes a protective chemical barrier around the host plant's roots, creating a "suppressive soil" environment where the growth and activity of root pathogens are actively curtailed. archive.orgingentaconnect.commdpi.com The constant release of these antibiotic compounds acts as a selection pressure, shaping the microbial community structure. ingentaconnect.comscribd.com This results in a specialized microbiome that can outcompete or antagonize invading pathogens, thereby enhancing plant health and survival. The presence of diatretynes in the mycorrhizosphere is a clear illustration of fungal chemical ecology in action, where secondary metabolites mediate complex inter-kingdom interactions that are vital for the stability and functionality of the ecosystem. nih.govresearchgate.net

Future Research Directions and Advanced Methodologies

Genomic and Proteomic Approaches to Elucidate Biosynthetic Pathways and Regulatory Networks

The elucidation of the biosynthetic pathway of Diatretyne I is a fundamental step toward understanding and harnessing its biological potential. Modern 'omics' technologies offer powerful tools to uncover the genetic and enzymatic machinery responsible for its production. nih.gov

Genomic Approaches: The starting point for pathway discovery is the sequencing of the genome of the producing organism. By mining this genomic data, researchers can identify candidate genes encoding the necessary enzymes. For polyacetylenes, which are derived from fatty acids, key enzyme families of interest include fatty acid desaturases (FADs), particularly FAD2-type enzymes, acetylenases, and cytochrome P450 monooxygenases (P450s) that introduce various functional groups. nih.govnih.gov For instance, in the biosynthesis of related polyacetylenes in carrots, mining the genome for FAD2 genes was the critical first step in identifying a large family of 24 members involved in the pathway. nih.gov

Transcriptomic Approaches: Transcriptomics provides a snapshot of gene expression under specific conditions, allowing researchers to link gene activity to the production of specific metabolites. nih.gov RNA-sequencing (RNA-Seq) of the organism under conditions of high this compound production versus low or no production can reveal which candidate genes are upregulated. nih.gov Gene co-expression analysis, which identifies genes with similar expression patterns across different conditions, is a powerful method to identify clusters of genes that function together in a single biosynthetic pathway. nih.govfrontiersin.org This approach has been successfully used to identify genes involved in the biosynthesis of terpenoids and flavonoids. frontiersin.org

Proteomic Approaches: Proteomics complements genomic and transcriptomic data by confirming the actual presence and abundance of the enzymes. mdpi.com Mass spectrometry-based proteomics can identify the proteins present in a cell at a given time. This allows researchers to verify that the candidate genes identified through genomics and transcriptomics are indeed translated into functional enzymes. researchgate.net Furthermore, advanced proteomic techniques can provide insights into post-translational modifications and protein-protein interactions, which may play a crucial role in regulating the biosynthetic pathway. mdpi.com Integrating these three 'omics' layers provides a comprehensive map of the biosynthetic pathway from gene to protein to final product. nih.gov

| Omics Technique | Application in this compound Research | Key Information Gained |

| Genomics | Whole-genome sequencing and mining of the producing organism. | Identification of candidate genes (e.g., FADs, P450s, acetylenases). nih.gov |

| Transcriptomics | RNA-Seq under varying production conditions; co-expression analysis. | Pinpointing actively transcribed genes correlated with this compound synthesis. nih.gov |

| Proteomics | Mass spectrometry-based analysis of the organism's proteome. | Confirmation of enzyme presence, abundance, and potential regulatory modifications. mdpi.com |

Advanced Metabolomics and Spatial Metabolomics for Distribution and Dynamics in Biological Systems

Understanding where and when this compound is produced within an organism is crucial to understanding its biological function. Advanced metabolomics, particularly spatial techniques, provides the tools for this deep level of analysis. cabidigitallibrary.org

Advanced Metabolomics: Traditional metabolomic workflows, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the initial identification and quantification of this compound and its metabolic precursors and derivatives in bulk tissue extracts. cabidigitallibrary.org These methods allow for a comprehensive profiling of the metabolome, providing insights into how the production of this compound changes over time or in response to environmental stimuli. cabidigitallibrary.org

Spatial Metabolomics: This cutting-edge field moves beyond bulk analysis to map the distribution of metabolites directly on tissue sections, providing a crucial link between chemical composition and anatomical structure. mdpi.comnih.gov Mass Spectrometry Imaging (MSI) is a primary tool in spatial metabolomics. pnnl.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the label-free detection and visualization of molecules like this compound across a sample. wiley.comyoutube.com This can reveal, for example, if this compound is concentrated in specific cell types or tissues, such as the outer layers of a plant root or the fruiting body of a fungus, which would provide strong clues about its ecological role, such as defense against pathogens or pests. mdpi.com The integration of MSI with other imaging modalities can create a more complete picture of a biological process. youtube.com

| Technique | Type | Application for this compound | Resolution/Information |

| GC-MS / LC-MS | Bulk Metabolomics | Identification and quantification of this compound and related metabolites in extracts. cabidigitallibrary.org | High sensitivity and structural information for the entire sample. |

| MALDI-MSI | Spatial Metabolomics | Visualization of the in-situ distribution of this compound within biological tissues. wiley.com | Spatial resolution down to the low micrometer level. wiley.com |

| DESI-MSI | Spatial Metabolomics | Mapping metabolite distribution on a sample's surface under ambient conditions. mdpi.com | Provides spatial chemical information without extensive sample preparation. |

Chemoenzymatic and Biocatalytic Synthesis Strategies for Sustainable Production and Analogue Diversification

The chemical synthesis of complex natural products like polyacetylenes can be challenging. Biocatalysis and chemoenzymatic approaches offer greener, more efficient alternatives for sustainable production and the creation of novel analogues. astrazeneca.comacs.org

Biocatalysis: This strategy uses isolated enzymes or whole microbial cells to perform specific chemical transformations. iipseries.org Enzymes operate under mild conditions (e.g., room temperature and neutral pH), reducing energy consumption and waste. researchgate.net Once the biosynthetic enzymes for this compound are identified, their genes can be expressed in microbial hosts like E. coli or yeast. These engineered microbes can then be used as "cell factories" to produce this compound or its precursors from simple sugars, providing a sustainable and scalable production platform. acs.org

Chemoenzymatic Synthesis: This approach combines the best of traditional chemistry and biocatalysis. portlandpress.com Chemical synthesis can be used to efficiently create a core scaffold or precursor, while enzymes are employed for specific, challenging steps like introducing chirality or performing regioselective oxidations that are difficult to achieve with conventional chemistry. portlandpress.com For this compound, a chemoenzymatic route could involve the chemical synthesis of a basic ten-carbon fatty acid chain, followed by enzymatic desaturation and acetylenation steps using the specific enzymes identified from the natural biosynthetic pathway. This strategy is highly valuable for producing a variety of analogues by feeding the enzymes slightly modified synthetic precursors ("substrate engineering"). acs.org

| Strategy | Description | Advantages for this compound Production |

| Whole-Cell Biocatalysis | Using engineered microorganisms to produce the target compound. | Sustainable production from renewable feedstocks; cofactor regeneration is handled by the cell. iipseries.org |

| Isolated Enzyme Biocatalysis | Using purified enzymes to perform one or more reaction steps. | High specificity and selectivity, avoiding unwanted byproducts; simpler purification. astrazeneca.com |

| Chemoenzymatic Synthesis | A multi-step process combining chemical and enzymatic reactions. | Leverages the efficiency of chemical synthesis for core structures and the precision of enzymes for complex modifications. portlandpress.com |

Exploration of Novel this compound Analogues for Enhanced Bioactivity and Specificity

Many natural products serve as excellent starting points for the development of new therapeutic agents or agrochemicals. Creating analogues of this compound with modified structures could lead to compounds with improved potency, selectivity, or stability. mdpi.com

The structure-activity relationship (SAR) of polyacetylenes is highly dependent on features like chain length, the number and position of triple bonds, and the presence of functional groups (e.g., hydroxyls, glycosides). mdpi.com Systematic modification of the this compound structure is key to exploring this chemical space.

Strategies for Analogue Generation:

Functional Group Modification: Chemoenzymatic methods can be used to alter the functional groups on the this compound backbone. For example, P450 enzymes could be used to introduce hydroxyl groups at different positions, or glycosyltransferases could be employed to attach various sugar moieties, which can significantly impact solubility and bioactivity. mdpi.com

Skeletal Diversification: Advanced synthetic methods, including transition metal-catalyzed reactions like those using Rhodium(I) complexes, can be used to create polyacetylene backbones with different lengths or branching patterns. mdpi.com These novel backbones could then be functionalized enzymatically.

Side-Chain Attachment: New functional pendants can be attached to the polyacetylene backbone to create derivatives with unique properties. acs.org For example, attaching a thiophene group can introduce electroactive properties. nih.gov

These novel analogues would then be screened in biological assays to identify compounds with enhanced or novel activities, such as increased antifungal potency or specific cytotoxicity against cancer cell lines. mdpi.com

Application of Systems Biology Approaches to Understand Complex Biological Roles

To fully grasp the function of this compound in its native organism, a holistic, systems-level perspective is required. Systems biology aims to understand complex biological systems by integrating diverse datasets to construct predictive models. nih.gov

An integrative 'omics' approach is central to this effort. nih.gov By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of the metabolic networks within the organism. frontiersin.org This allows for the study of how the this compound biosynthetic pathway is regulated and how it interconnects with other cellular processes, such as primary metabolism and stress response pathways. mdpi.com

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of Diatretyne I?

To validate this compound’s structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze its alkyne and aromatic moieties, infrared (IR) spectroscopy to identify functional groups (e.g., C≡C stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Chromatographic purity assessments via HPLC with UV detection (e.g., reverse-phase C18 columns) are critical, with mobile phase optimization (e.g., acetonitrile/water gradients) to resolve impurities . Data should be cross-validated against published spectra from fungal natural product databases.

Q. What in vitro models are suitable for preliminary assessment of this compound’s antimicrobial activity?

Standardized minimum inhibitory concentration (MIC) assays using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are recommended. Protocols should follow CLSI guidelines, including broth microdilution methods in 96-well plates, with positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO). Data interpretation requires statistical validation via dose-response curves and IC₅₀ calculations using software like GraphPad Prism .

Q. How can researchers optimize extraction protocols for this compound from fungal sources?

Extraction efficiency depends on solvent polarity (e.g., ethyl acetate for non-polar metabolites), fungal strain selection (e.g., Dypsizygus ulmarius), and post-harvest processing (lyophilization vs. fresh biomass). Soxhlet extraction or ultrasonication with temperature control (25–40°C) can maximize yield. Quantification via HPLC-UV with calibration curves from purified standards ensures reproducibility .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity across studies be systematically addressed?

Discrepancies often arise from variations in microbial strains, assay conditions (e.g., pH, incubation time), or compound purity. Researchers should:

- Replicate studies using standardized ATCC strains and growth media.

- Validate purity via orthogonal methods (e.g., HPLC coupled with diode-array detection).

- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to isolate confounding variables .

- Publish raw datasets and detailed protocols to enable meta-analyses .

Q. What experimental strategies mitigate challenges in synthesizing this compound with high enantiomeric purity?

Challenges include instability of alkyne groups and stereochemical control. Strategies:

- Use palladium-catalyzed cross-coupling reactions under inert atmospheres.

- Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation).

- Monitor reaction progress via TLC and purify intermediates using flash chromatography.

- Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers design studies to investigate synergistic effects between this compound and conventional antibiotics?

Utilize factorial experimental designs (e.g., 2×2 matrices) to test combinations with β-lactams or fluoroquinolones. Assess synergy via checkerboard assays and calculate fractional inhibitory concentration indices (FICI). Mechanistic studies (e.g., membrane permeability assays, ROS generation assays) can elucidate molecular interactions. Ethical considerations require adherence to biosafety protocols for drug-resistant pathogens .

Methodological Frameworks

Q. What statistical approaches are critical for validating this compound’s dose-dependent bioactivity?

- Dose-response analysis : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Error analysis : Report standard deviations from triplicate experiments and confidence intervals for IC₅₀ values.

- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in high-throughput screening data .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s ecological roles?

- Feasible : Prioritize fungal strains with sequenced genomes to study biosynthetic gene clusters.

- Novel : Investigate understudied mechanisms (e.g., quorum sensing inhibition).

- Ethical : Ensure compliance with Nagoya Protocol for genetic resource access .

Data Presentation & Reproducibility

Q. What guidelines ensure rigorous reporting of this compound’s physicochemical properties?

Follow IUPAC standards for reporting melting points, solubility (e.g., in DMSO, water), and stability under varying pH/temperature. Publish chromatograms, NMR assignments, and spectral data in supplementary materials .

Q. How can researchers enhance reproducibility in antimicrobial assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.